molecular formula C10H19NO3 B1611243 (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate CAS No. 550371-69-2

(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate

Cat. No.: B1611243
CAS No.: 550371-69-2
M. Wt: 201.26 g/mol
InChI Key: NGIGLOKJPWGIJT-QMMMGPOBSA-N
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Description

(S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pyrrole Photooxidation

The photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate has been explored, yielding both tert-butyl 3,5-dimethoxypyrrole-2-carboxylate and bipyrrolic oxidative coupling products. This work demonstrates a pathway for the synthesis of complex bipyrrolic structures, which are important in various chemical syntheses and potential pharmaceutical applications (Wasserman, Power, & Petersen, 1996).

Singlet Oxygen Reactions

The interaction of the tert-butyl ester of 3-methoxypyrrole carboxylic acid with singlet oxygen has been shown to yield peroxidic intermediates that can couple with a range of nucleophiles to produce 5-substituted pyrroles. These products include α,α′-bipyrroles, serving as precursors for compounds like prodigiosin, highlighting the role of such intermediates in the synthesis of complex organic molecules (Wasserman et al., 2004).

Synthesis of Biotin Intermediates

Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, illustrates the application of (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate in vitamin synthesis. Biotin is crucial for the metabolic cycle, highlighting the importance of these intermediates in the biosynthesis of essential compounds (Shuanglin Qin et al., 2014).

Development of Aminopyrroles

The use of propargyl carbonates, isocyanides, and alcohols in the presence of Pd(OAc)2 catalysis and tert-butylamine has led to the efficient synthesis of polysubstituted aminopyrroles. These compounds are significant for their potential pharmaceutical applications, showcasing the utility of this compound in facilitating multicomponent reactions (Guanyinsheng Qiu, Qian Wang, & Jieping Zhu, 2017).

Economical Synthesis from L-Aspartic Acid

An economical synthesis of (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid has been developed, underscoring the compound's significance in the preparation of pharmaceutically active substances. This process highlights the versatility and economic value of utilizing this compound in pharmaceutical synthesis (Zhi-Jian Han et al., 2018).

Properties

IUPAC Name

tert-butyl (3S)-3-methoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIGLOKJPWGIJT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476507
Record name (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550371-69-2
Record name (S)-tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (0.5 g, 2.67 mmol) in THF (20 mL) at 0° C. was added NaH (60%, 0.077 g, 3.2 mmol) and the mixture was stirred for 15 min. Methyl iodide (0.2 mL, 3.2 mmol) was slowly added and the reaction was stirred for 18 h at ambient temperature. The reaction was quenched with water (5 mL) and extracted with DCM (3×10 mL). The combined organic extracts were washed with water (6 mL), brine (8 mL), dried over Na2SO4 and concentrated in vacuo. The resulting residue was purified by FCC eluting with DCM to afford the title compound.
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0.5 g
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0.077 g
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20 mL
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0.2 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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